

Brein (C₃₀H₅₀O₂): A Technical Whitepaper on its Discovery, Origin, and Biological Significance

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Compound of Interest

Compound Name: Brein

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Abstract

This document provides a comprehensive technical overview of **Brein** (C₃₀H₅₀O₂), a pentacyclic triterpenoid. It details the historical discovery and natural origin of the compound, presents its physicochemical properties in a structured format, and outlines the experimental methodologies for its isolation. Furthermore, this guide explores the known biological activities of **Brein**, with a particular focus on its anti-inflammatory effects, and visually represents the implicated signaling pathways using Graphviz diagrams.

Discovery and Origin

Brein, also known as Maniladiol, was first isolated from Manila elemi resin.^[1] While the original publication by A.M. Clover in the Philippine Journal of Science in 1907 is not readily available in its full text, subsequent research has confirmed this early work. A 1959 publication definitively identified the structure of **Brein** as urs-12-ene-3 β ,16 β -diol.^[1]

The primary natural source of **Brein** is the resin of *Canarium luzonicum*, a tree native to the Philippines. This resin, commercially known as Manila elemi, is a complex mixture of various organic compounds. **Brein** is one of the non-volatile crystalline constituents of this oleoresin.

Physicochemical Properties

The chemical and physical properties of **Brein** (Maniladiol) are summarized in the table below. This data is compiled from various chemical databases and literature sources.

Property	Value	Source
Molecular Formula	C30H50O2	PubChem
Molar Mass	442.71 g/mol	PubChem
IUPAC Name	(3 β ,16 β)-Olean-12-ene-3,16-diol	PubChem
CAS Number	595-17-5	CAS
Appearance	Crystalline solid	General Knowledge
Solubility	Soluble in organic solvents like ethanol, ether, and chloroform. Insoluble in water.	General Knowledge

Experimental Protocols: Isolation of Brein

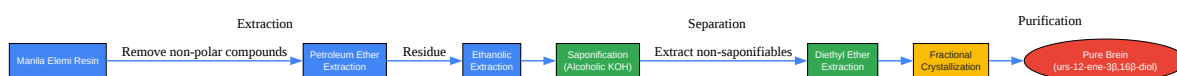
While the precise, step-by-step protocol from Clover's original 1907 paper is not accessible, a likely method for the isolation of **Brein** from Manila elemi resin can be reconstructed based on standard phytochemical techniques for triterpenoids from that period and information from related literature.

Principle: The isolation procedure involves the extraction of the resin with a suitable organic solvent, followed by separation of the crystalline components from the essential oils and other resinous materials. Purification is then achieved through repeated crystallization.

Detailed Methodology:

- Extraction:
 - A known quantity of raw Manila elemi resin is subjected to extraction with a non-polar solvent such as petroleum ether or hexane to remove the essential oils and other non-polar constituents.

- The remaining resinous mass is then extracted with a more polar solvent, typically 95% ethanol, in which **Brein** is soluble.
- Saponification and Separation:
 - The ethanolic extract is concentrated under reduced pressure to yield a crude residue.
 - This residue is then saponified by refluxing with an alcoholic solution of potassium hydroxide (KOH) to convert any esters to their corresponding alcohols and carboxylic acid salts.
 - After saponification, the mixture is diluted with water, and the non-saponifiable fraction, containing the triterpenoid alcohols including **Brein**, is extracted with a solvent like diethyl ether.
- Purification by Crystallization:
 - The ether extract is washed with water to remove any remaining alkali and then dried over anhydrous sodium sulfate.
 - The solvent is evaporated to yield a crude crystalline mixture.
 - This crude product is then subjected to fractional crystallization from a suitable solvent system, such as ethanol or methanol-chloroform, to isolate pure **Brein**. The purity of the isolated crystals can be assessed by their melting point and thin-layer chromatography (TLC) profile.



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Figure 1: Experimental workflow for the isolation of **Brein**.

Biological Activity and Signaling Pathways

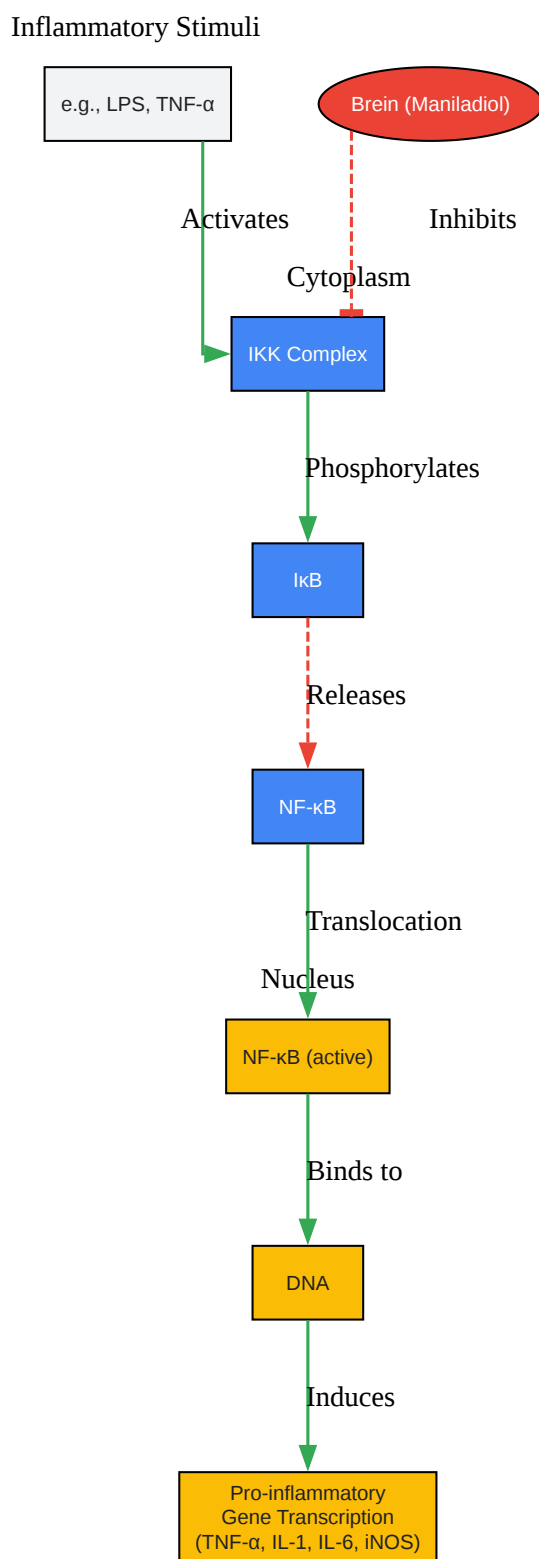
Brein (Maniladiol) has been reported to exhibit several biological activities, with its anti-inflammatory properties being the most notable.

Anti-inflammatory Activity

Studies have shown that Maniladiol can inhibit the production of pro-inflammatory mediators. Specifically, it has been observed to decrease the production of cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). Furthermore, it has been shown to inhibit the production of Nitric Oxide (NO), a key inflammatory molecule.

The underlying mechanism for these anti-inflammatory effects is suggested to involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. While direct and exhaustive studies on **Brein**'s mechanism are still emerging, the activities of structurally similar triterpenoids and the observed effects of Maniladiol point towards the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.

NF- κ B is a crucial transcription factor that, upon activation by various inflammatory stimuli, translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). The inhibition of TNF- α , IL-1, IL-6, and NO production by Maniladiol is consistent with the suppression of the NF- κ B pathway.



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Figure 2: Proposed inhibition of the NF-κB signaling pathway by **Brein**.

Other Potential Activities

Besides its anti-inflammatory effects, literature on related triterpenoids suggests that **Brein** may possess other therapeutic properties, including antimicrobial and anticancer activities.

However, further dedicated research is required to fully elucidate these potential effects and their underlying mechanisms.

Conclusion

Brein (Maniladiol), a triterpenoid first isolated from Manila elemi resin, has demonstrated significant anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory mediators, likely through the modulation of the NF- κ B signaling pathway, makes it a compound of interest for further investigation in the development of novel anti-inflammatory agents. This technical guide provides a foundational understanding of **Brein**'s discovery, origin, and biological significance to aid researchers and professionals in the field of drug development.

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References

- 1. pubs.acs.org [pubs.acs.org]
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